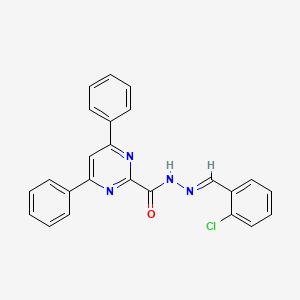

![molecular formula C18H16N2O2S2 B5509608 2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)

2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives typically involves the reaction of morpholine with various reagents to introduce functional groups that confer the desired properties. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, Mass spectral studies, and single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of compounds. For example, the crystal structure of a morpholine derivative was determined to be in the monoclinic space group, with specific lattice parameters provided by X-ray diffraction studies, illustrating the detailed geometrical arrangement of atoms within the compound (Duan et al., 2014).

Chemical Reactions and Properties

Morpholine derivatives participate in a variety of chemical reactions, contributing to their diverse applications. A study on 4-(1,3-Thiazol-2-yl)morpholine derivatives highlighted their role as inhibitors of phosphoinositide 3-kinase, showcasing the biological relevance of such compounds (R. Alexander et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in determining the applicability of a compound. Studies like the spectral and structural analysis of a Mannich base morpholine derivative provide insights into the conformation, hydrogen bonding interactions, and stability of such compounds (S. Franklin et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding a compound's functionality. Research on morpholine derivatives, such as their synthesis and antimicrobial evaluation, sheds light on their potential applications and chemical behavior (Samreen Gul et al., 2017).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Biological Activity : Research has explored the synthesis of morpholine derivatives with potential biological activities. For example, a study focused on the synthesis, characterization, and biological evaluation of morpholine derivatives, demonstrating their application in medicinal chemistry, especially for their antibacterial, antioxidant, and anti-tumor activities (Mamatha S.V et al., 2019).

Biological Activity and Applications

- Antimicrobial and Antitumor Activities : The exploration of morpholine derivatives has included the assessment of their antimicrobial and antitumor potentials. Studies have synthesized and evaluated various morpholine-based compounds, revealing their significant biological activities, which include acting against specific microbial strains and tumor cell lines, suggesting their utility in the development of new therapeutic agents (T. Farghaly et al., 2020).

Chemical Interactions and Mechanisms

- Molecular Interactions and Binding : Research has also delved into the molecular interactions of morpholine derivatives, including their binding mechanisms with DNA. These studies provide insights into the molecular basis of their biological activities, highlighting the potential for designing morpholine-based molecules with specific biological targets (S. Franklin et al., 2011).

Potential Therapeutic Applications

- Chemosensors and Molecular Recognition : The development of chemosensors using morpholine derivatives has been explored, demonstrating the utility of these compounds in selective molecular recognition. This research underscores the versatility of morpholine derivatives in chemical sensing applications, particularly for detecting metal ions and other analytes with high specificity and sensitivity (Shally et al., 2020).

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some thiophene derivatives have shown various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Orientations Futures

Propriétés

IUPAC Name |

(2-phenylmorpholin-4-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c21-18(14-12-24-17(19-14)16-7-4-10-23-16)20-8-9-22-15(11-20)13-5-2-1-3-6-13/h1-7,10,12,15H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPFCCMSTVFQNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CSC(=N2)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)

![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)

![3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

![5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5509619.png)